
Tyrphostin AG 555: A Technical Guide to its
Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AG 555

Cat. No.: B133566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tyrphostin AG 555 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor

(EGFR) tyrosine kinase. This document provides a comprehensive technical overview of

Tyrphostin AG 555, detailing its chemical properties, mechanism of action, and its effects on

cellular processes such as cell cycle progression and viral replication. This guide synthesizes

key quantitative data, outlines detailed experimental protocols, and provides visual

representations of the signaling pathways influenced by this compound.
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Property Value

Chemical Name
(2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-

phenylpropyl)-2-propenamide

Synonyms Tyrphostin B46, AG-555

Molecular Formula C₁₉H₁₈N₂O₃

Molecular Weight 322.36 g/mol

CAS Number 133550-34-2

Appearance Powder

Solubility DMSO (≥ 100 mg/mL)

Mechanism of Action
Tyrphostin AG 555 primarily functions as a competitive inhibitor of ATP binding to the tyrosine

kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent

activation of downstream signaling cascades. Beyond its effects on EGFR, Tyrphostin AG 555
has been shown to indirectly inhibit Cyclin-Dependent Kinase 2 (Cdk2) activation, a key

regulator of the G1/S phase transition in the cell cycle.[1][2] This dual-faceted inhibition

contributes to its efficacy in arresting cell proliferation.

Furthermore, Tyrphostin AG 555 has demonstrated the ability to selectively suppress Bovine

Papillomavirus type 1 (BPV-1) transcription.[3] This is achieved through the activation of the

MAP kinase pathway, leading to the binding of phosphorylated Jun/ATF-2 to a specific

regulatory sequence within the viral genome.[3]

Quantitative Data
The inhibitory activity of Tyrphostin AG 555 has been quantified across various cellular

contexts. The following table summarizes key IC₅₀ values.
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Target/Process Cell Line/System IC₅₀ Value Reference

EGFR Kinase Activity Cell-free assay 0.7 µM [3]

ErbB2/neu Kinase

Activity
Cell-free assay 35 µM [3]

Cell Growth
HPV16-immortalized

keratinocytes
6.4 µM [3]

Cell Proliferation
A-498, Caki-1, Caki-2

renal carcinoma cells
3 - 16 µM [3]

Cell Proliferation

RT4, J82, T24

transitional carcinoma

cells

3 - 16 µM [3]

Signaling Pathways
The inhibitory effects of Tyrphostin AG 555 on cellular signaling are multifaceted, primarily

revolving around the EGFR and cell cycle regulatory pathways.
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Figure 1: EGFR and Cell Cycle Inhibition by Tyrphostin AG 555.
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The diagram above illustrates the canonical EGFR signaling pathway leading to cell

proliferation. Tyrphostin AG 555 acts as an inhibitor at two key points: directly on EGFR

autophosphorylation and on the activation of the Cdk2/Cyclin E complex, which is crucial for

the G1 to S phase transition in the cell cycle.
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Figure 2: Inhibition of BPV-1 Transcription by Tyrphostin AG 555.

This workflow demonstrates how Tyrphostin AG 555 selectively inhibits Bovine Papillomavirus

(BPV-1) transcription. It activates the MAP kinase pathway, leading to the phosphorylation of

Jun/ATF-2. This phosphorylated complex then binds to the viral DNA, shifting the function of

the viral E2 protein towards repression, thereby suppressing viral transcription.[3]

Experimental Protocols
Cell Proliferation Assay (General Protocol)
This protocol is a general guideline for assessing the anti-proliferative effects of Tyrphostin AG
555 on adherent cancer cell lines.

Materials:

Target cancer cell line (e.g., A-498, Caki-1, RT4)

Complete growth medium (specific to the cell line)

Tyrphostin AG 555 (stock solution in DMSO)

96-well microplates

MTT or XTT reagent

Solubilization buffer (for MTT assay)

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete growth medium.

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of Tyrphostin AG 555 in complete growth medium from a

concentrated stock solution. A typical final concentration range is 1 µM to 100 µM.

Include a vehicle control (DMSO) at the same concentration as in the highest Tyrphostin

AG 555 treatment.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of Tyrphostin AG 555.

Incubate for 48-72 hours.

Viability Assessment (MTT Assay):

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization buffer to each well.

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan

crystals.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Determine the IC₅₀ value by plotting cell viability against the log of the Tyrphostin AG 555
concentration and fitting the data to a sigmoidal dose-response curve.
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Inhibition of Moloney Murine Leukemia Virus (Mo-MuLV)
Replication
This protocol outlines the key steps to assess the antiviral activity of Tyrphostin AG 555 against

Mo-MuLV in chronically infected NIH/3T3 cells.[4][5]

Materials:

NIH/3T3-Mo-MuLV chronically infected cells

Complete growth medium (DMEM with 10% FBS)

Tyrphostin AG 555 (100 µM in DMSO)

Reagents for RNA extraction

Reagents for RT-qPCR

Primers and probes for Mo-MuLV gag gene and a housekeeping gene (e.g., GAPDH)

Procedure:

Cell Treatment:

Seed NIH/3T3-Mo-MuLV cells in 6-well plates and allow them to adhere overnight.

Treat the cells with 100 µM Tyrphostin AG 555 or a vehicle control (DMSO) for 24-48

hours.

RNA Extraction:

After the incubation period, wash the cells with PBS and lyse them using a suitable lysis

buffer.

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's

instructions.

Quantify the RNA concentration and assess its purity.
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Reverse Transcription:

Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and

random hexamer primers.

Quantitative PCR (qPCR):

Perform qPCR using primers and a probe specific for the Mo-MuLV gag gene to quantify

the viral RNA levels.

In a separate reaction, amplify a housekeeping gene (e.g., GAPDH) to normalize the data.

Use the 2-ΔΔCt method to calculate the relative fold change in viral RNA expression in

Tyrphostin AG 555-treated cells compared to the vehicle control.

Analysis of Viral Protein Synthesis (Western Blot):

Lyse treated and control cells and quantify total protein concentration.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody specific for a Mo-MuLV protein (e.g., p30

Gag).

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced

chemiluminescence (ECL) substrate.

Normalize the viral protein levels to a loading control (e.g., β-actin).

Conclusion
Tyrphostin AG 555 is a valuable research tool for investigating EGFR-dependent signaling and

its role in cell proliferation and disease. Its multifaceted mechanism of action, encompassing

the inhibition of both a key receptor tyrosine kinase and a critical cell cycle regulator, makes it a

compound of interest for further studies in oncology and virology. The provided data and

protocols serve as a foundational guide for researchers and drug development professionals

exploring the therapeutic potential of Tyrphostin AG 555.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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